An In-depth Technical Guide to 4-Boc-amino-2,2-dimethylbutyric Acid
An In-depth Technical Guide to 4-Boc-amino-2,2-dimethylbutyric Acid
Introduction
4-Boc-amino-2,2-dimethylbutyric acid, also known as 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid, is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and pharmaceutical development.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the terminal amine, which is a cornerstone of modern organic synthesis for its stability and selective removal.[3][] The gem-dimethyl substitution at the α-carbon introduces conformational constraints, making it a valuable building block for creating novel peptides and small molecule therapeutics with enhanced stability and specific biological activities.[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and drug development professionals.
Core Chemical Properties
The fundamental physicochemical properties of 4-Boc-amino-2,2-dimethylbutyric acid are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 153039-17-9 | [1][2][5] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][5] |
| Molecular Weight | 231.29 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Storage Conditions | Store at 0 - 8 °C | [1][2] |
| Synonyms | 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid | [1][2][5] |
| MDL Number | MFCD04038508 | [1][2] |
| PubChem ID | 4306222 | [1][2] |
Applications in Research and Drug Development
The unique structural features of 4-Boc-amino-2,2-dimethylbutyric acid make it a versatile tool in scientific research.[1] The Boc protecting group is stable in a wide range of reaction conditions, particularly towards most nucleophiles and bases, allowing for selective chemical transformations elsewhere in a molecule.[6]
Key applications include:
-
Peptide Synthesis : It serves as a protected building block in the synthesis of peptides.[1] The Boc group prevents the amine from participating in unwanted side reactions during peptide bond formation, ensuring the desired sequence is obtained with high purity and yield.[1][2]
-
Pharmaceutical Development : This compound is utilized in the design and synthesis of novel drug candidates.[1][] The dimethylbutyric acid scaffold can be incorporated into molecules to modulate properties like solubility, stability, and binding affinity to biological targets.[1][2]
-
Biotechnology and Medicinal Chemistry : It is employed in the modification of biomolecules to create biopharmaceuticals with improved characteristics, such as enhanced bioavailability.[1] In medicinal chemistry, it is used to develop inhibitors and modulators of biological pathways.[1]
Experimental Protocols
The utility of 4-Boc-amino-2,2-dimethylbutyric acid is fundamentally linked to the chemistry of the Boc protecting group. The following sections detail generalized experimental protocols for the protection of an amino group and the subsequent deprotection.
General Protocol for N-tert-Butoxycarbonylation (Boc Protection)
The protection of an amine with a Boc group is a common and efficient reaction, typically using di-tert-butyl dicarbonate (Boc₂O) as the reagent.[6] Several methods exist, with variations in catalysts and solvent systems to accommodate different substrates.[6][8]
Materials:
-
Amine substrate (e.g., 4-amino-2,2-dimethylbutanoic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (TEA), sodium hydroxide, or DMAP)[6][9]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), water, or a biphasic mixture)[8][9]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Dissolution : Dissolve the amine substrate (1 mmol) in the chosen solvent (e.g., 10 mL of a water/acetone mixture or DCM).[8]
-
Addition of Reagents : Add the base (1-1.5 equivalents) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1-2 equivalents).[9]
-
Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[8] Reaction times are typically short, often completing within minutes to a few hours.[8][9]
-
Work-up : If an organic solvent was used, wash the reaction mixture with water or a mild aqueous acid to remove the base and unreacted Boc₂O byproducts. If an aqueous system was used, extract the product with an organic solvent like DCM or ethyl acetate.[8][9]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]
-
Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected compound.[8]
Stability and Deprotection of the Boc Group
The Boc group is known for its stability under neutral and basic conditions, which makes it an orthogonal protecting group to others like Fmoc, which is base-labile.[6] However, the Boc group is readily cleaved under acidic conditions.[3][6]
Common Deprotection Reagents:
-
Trifluoroacetic acid (TFA), often used neat or as a solution in DCM (e.g., 25-50% TFA/DCM).[3][][9]
-
Hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in dioxane.[][9]
-
Other Lewis or Brønsted acids.[8]
General Deprotection Protocol:
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).[9]
-
Add the acidic reagent (e.g., an equal volume of TFA).
-
Stir the solution at room temperature for 1-2 hours.[9]
-
Remove the acid and solvent under reduced pressure to yield the deprotected amine, typically as a salt (e.g., trifluoroacetate or hydrochloride salt).[9]
The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton.[3] The resulting carbamic acid is unstable and decarboxylates to give the free amine.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
